Évacétrapib

Vue d'ensemble

Description

L'évacétrapib est un nouvel inhibiteur puissant et sélectif de la protéine de transfert des esters de cholestérol. Il a été développé par Eli Lilly and Company et est connu pour sa capacité à augmenter les niveaux de cholestérol des lipoprotéines de haute densité sans induire l'aldostérone ou augmenter la pression artérielle . La protéine de transfert des esters de cholestérol collecte les triglycérides des lipoprotéines de très basse densité ou des lipoprotéines de basse densité et les échange contre des esters de cholestérol provenant des lipoprotéines de haute densité .

Applications De Recherche Scientifique

Evacetrapib has been extensively studied for its potential therapeutic applications in cardiovascular disease. It has been shown to significantly increase high-density lipoprotein cholesterol levels and decrease low-density lipoprotein cholesterol levels in clinical trials . Additionally, evacetrapib has been investigated for its potential to reduce the risk of major adverse cardiovascular events in patients with high-risk vascular disease . Beyond its cardiovascular applications, evacetrapib has also been studied for its effects on lipid metabolism and its potential use in treating dyslipidemia .

Mécanisme D'action

Target of Action

Evacetrapib primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a liver-synthesized glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) particles to apolipoprotein B (apoB)-containing particles, as well as the transfer of triglycerides from apoB-containing particles to HDL particles .

Mode of Action

Evacetrapib acts as a potent and selective inhibitor of CETP . By inhibiting CETP, evacetrapib disrupts the normal lipid exchange process in the circulation . This results in HDL particles containing greater amounts of cholesterol, and LDL particles containing lesser amounts of cholesterol . The overall effect is an increase in circulating levels of HDL cholesterol and a decrease in LDL cholesterol .

Biochemical Pathways

The inhibition of CETP by evacetrapib affects the lipid metabolism pathway . It disrupts the normal transfer of cholesteryl esters and triglycerides between HDL and LDL particles . This leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Pharmacokinetics

Evacetrapib is steadily absorbed and its principal route of excretion is in the feces . It has been shown that evacetrapib can cross the blood-brain barrier and is detectable in brain tissue . When coadministered with strong CYP3A or CYP2C8 inhibitors, evacetrapib showed a modest increase in exposure and a robust clinical safety profile .

Result of Action

The molecular and cellular effects of evacetrapib’s action include a significant increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This alteration in lipid profiles is associated with a reduced risk of atherosclerotic cardiovascular disease (ASCVD) .

Action Environment

The efficacy and stability of evacetrapib can be influenced by various environmental factors. For instance, the presence of other drugs, particularly strong CYP3A or CYP2C8 inhibitors, can affect the pharmacokinetics of evacetrapib . Additionally, evacetrapib’s ability to cross the blood-brain barrier suggests that it may also be influenced by factors within the central nervous system .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Evacetrapib interacts with the CETP, which is a liver-synthesized glycoprotein . CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins . Evacetrapib inhibits this protein, leading to an increase in HDL cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .

Cellular Effects

Evacetrapib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modifying lipoprotein levels, which is thought to modify the risk of cardiovascular disease . In particular, it increases HDL cholesterol and lowers LDL cholesterol .

Molecular Mechanism

The mechanism of action of Evacetrapib involves its interaction with CETP. It inhibits CETP, which collects triglycerides from very low-density lipoproteins (VLDL) or LDL and exchanges them for cholesteryl esters from HDL . This primarily results in an increase in HDL cholesterol and a decrease in LDL cholesterol .

Temporal Effects in Laboratory Settings

In a clinical study, a 31.1% decrease in the mean LDL cholesterol level was observed with evacetrapib versus a 6.0% increase with placebo at 3 months . Additionally, a 133.2% increase in the mean HDL cholesterol level was seen with evacetrapib versus a 1.6% increase with placebo .

Dosage Effects in Animal Models

In a study involving CETP transgenic mice, evacetrapib was found to cross the blood-brain barrier and was detectable in brain tissue 0.5 h after a 40 mg/kg intravenous injection . The study concluded that evacetrapib may prove to be a good candidate to treat CETP-mediated cholesterol dysregulation in Alzheimer’s disease .

Metabolic Pathways

Evacetrapib is primarily metabolized by CYP3A, accounting for about 90% of evacetrapib’s CYP-associated clearance, while CYP2C8 accounted for about 10% .

Transport and Distribution

Evacetrapib is capable of crossing the blood-brain barrier, indicating that the mechanism of evacetrapib distribution to the brain may rely on facilitated transport mechanisms .

Subcellular Localization

The exact subcellular localization of Evacetrapib is not clearly defined in the literature. Given that it is able to cross the blood-brain barrier, it is likely that it can reach various compartments within the cell .

Méthodes De Préparation

L'évacétrapib est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. La production industrielle de l'évacétrapib implique l'optimisation de ces conditions réactionnelles pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'évacétrapib subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du noyau de la benzazépine avec divers groupes fonctionnels attachés .

Applications de la recherche scientifique

L'évacétrapib a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires. Il a été démontré qu'il augmentait considérablement les niveaux de cholestérol des lipoprotéines de haute densité et diminuait les niveaux de cholestérol des lipoprotéines de basse densité lors d'essais cliniques . De plus, l'évacétrapib a été étudié pour son potentiel à réduire le risque d'événements cardiovasculaires majeurs chez les patients atteints de maladie vasculaire à haut risque . Au-delà de ses applications cardiovasculaires, l'évacétrapib a également été étudié pour ses effets sur le métabolisme lipidique et son utilisation potentielle dans le traitement de la dyslipidémie .

Mécanisme d'action

L'évacétrapib exerce ses effets en inhibant la protéine de transfert des esters de cholestérol, qui transfère normalement le cholestérol du cholestérol des lipoprotéines de haute densité vers les lipoprotéines de très basse densité ou de basse densité . En inhibant ce processus, l'évacétrapib augmente les niveaux de lipoprotéines de haute densité et réduit les niveaux de lipoprotéines de basse densité . Ce mécanisme est censé modifier les niveaux de lipoprotéines et, par conséquent, le risque de maladie cardiovasculaire .

Comparaison Avec Des Composés Similaires

D'autres composés similaires comprennent le torcétrapib, le dalcétrapib, l'anacétrapib et l'obicétrapib . Comparé à ces composés, l'évacétrapib est unique en sa capacité à augmenter les niveaux de cholestérol des lipoprotéines de haute densité sans induire l'aldostérone ou augmenter la pression artérielle . comme d'autres inhibiteurs de la protéine de transfert des esters de cholestérol, l'évacétrapib a rencontré des difficultés à démontrer des avantages cardiovasculaires significatifs lors d'essais cliniques .

Propriétés

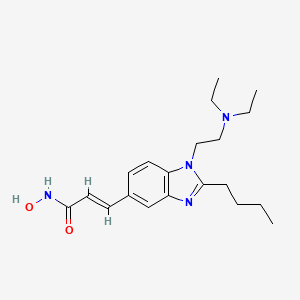

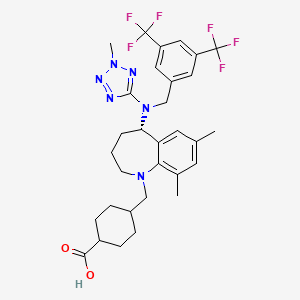

IUPAC Name |

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIUGIVXARLYHP-UXNJHFGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186486-62-3 | |

| Record name | Evacetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EVACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Evacetrapib?

A: Evacetrapib is a potent and selective inhibitor of CETP. [, , , ] CETP normally facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles, such as low-density lipoproteins (LDL) and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib disrupts this exchange, leading to increased HDL cholesterol (HDL-C) and decreased LDL cholesterol (LDL-C) levels. [, , ]

Q2: How does Evacetrapib's mechanism differ from other CETP inhibitors?

A: While Evacetrapib shares the CETP inhibition mechanism with other drugs in its class like Torcetrapib, Dalcetrapib, and Anacetrapib, it distinguishes itself by its potency and selectivity. [] Notably, unlike Torcetrapib, Evacetrapib doesn’t appear to induce aldosterone biosynthesis, avoiding the associated risk of blood pressure elevation. [, ]

Q3: What are the downstream effects of Evacetrapib's CETP inhibition on lipid profiles?

A: Evacetrapib demonstrates a dose-dependent impact on HDL-C and LDL-C. [, , , ] Studies show significant increases in HDL-C, reaching up to 128%, coupled with reductions in LDL-C of up to 35% compared to placebo. []

Q4: Does Evacetrapib affect triglyceride levels?

A: Research indicates that Evacetrapib does not significantly impact triglyceride concentrations. [] This contrasts with some other CETP inhibitors and highlights a specific influence on cholesterol metabolism.

Q5: Does Evacetrapib affect cholesterol efflux capacity?

A: Studies show that Evacetrapib, both alone and in combination with statins, increased global cholesterol efflux capacity. [] This suggests a potential beneficial effect on reverse cholesterol transport.

Q6: What is the absolute bioavailability of Evacetrapib?

A: A study utilizing a novel approach with a [13C8]-evacetrapib tracer determined the absolute bioavailability of orally administered Evacetrapib to be 44.8% for AUC(0-∞) and 44.3% for AUC(0-tlast). []

Q7: How does food intake affect the pharmacokinetics of Evacetrapib?

A: Administering Evacetrapib with a high-fat meal was found to increase its mean exposure at steady state by 44% compared to administration in a fasted state. [] This suggests a need to consider food intake in study designs and potential dosing recommendations.

Q8: Does Evacetrapib exhibit accumulation during long-term treatment?

A: Based on population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, Evacetrapib is not expected to significantly accumulate in the body during long-term treatment, unlike Anacetrapib. []

Q9: How is Evacetrapib metabolized?

A: In vitro and in vivo studies indicate that Evacetrapib is primarily metabolized by the cytochrome P450 enzyme CYP3A. Although CYP2C8 also contributes to its metabolism in vitro, clinical studies confirmed a minimal impact of CYP2C8 inhibition on Evacetrapib pharmacokinetics. [, ]

Q10: What is the primary route of Evacetrapib elimination?

A: Following a single oral dose of 14C-evacetrapib in healthy subjects, the majority of the dose (93.1%) was recovered in feces, indicating fecal excretion as the primary route of elimination. []

Q11: Does Evacetrapib have any effect on the QT interval?

A: A thorough QT/QTc study conducted on healthy participants showed that even at supratherapeutic doses, Evacetrapib did not prolong the QT interval. [] This suggests a low risk of cardiotoxicity related to QT prolongation.

Q12: What were the primary outcomes of the ACCELERATE trial?

A: The ACCELERATE trial, a large-scale phase 3 clinical trial, investigated the efficacy of Evacetrapib in reducing cardiovascular events in high-risk patients. Despite favorable effects on lipid biomarkers, the trial was terminated early due to a lack of efficacy in reducing the primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina. []

Q13: What is the current status of Evacetrapib development?

A: Following the results of the ACCELERATE trial, Evacetrapib is no longer under development as a cardiovascular therapeutic agent. [, , ]

Q14: What is the safety profile of Evacetrapib?

A: Short-term clinical trials indicated a favorable safety profile for Evacetrapib with no significant differences in adverse events compared to placebo. [, , , ]

Q15: Did Evacetrapib exhibit any off-target effects like Torcetrapib?

A: Unlike Torcetrapib, which demonstrated off-target effects leading to increased aldosterone levels and hypertension, Evacetrapib did not exhibit such effects in preclinical and clinical studies. [, , , ]

Q16: Despite promising effects on lipid profiles, why did Evacetrapib fail to show clinical benefit in reducing cardiovascular events?

A: This remains a subject of ongoing research. Potential explanations include the complex nature of HDL functionality, where simply increasing HDL-C levels might not translate into clinical benefit. [, , , ] Other factors, such as potential off-target effects not yet identified or insufficient understanding of CETP's role in atherogenesis, could also contribute to the lack of clinical efficacy.

Q17: Could there be specific patient populations who might benefit from Evacetrapib treatment?

A: While the overall results of large-scale clinical trials were neutral, there might be specific subgroups, such as patients with elevated lipoprotein(a) and inflammation, who could potentially benefit from Evacetrapib treatment. [] Further research with a specific focus on these subgroups is needed to explore these possibilities.

Q18: Can the knowledge gained from Evacetrapib research inform the development of future lipid-modifying therapies?

A: Yes, understanding the successes and limitations of Evacetrapib can provide valuable insights for future drug development in the cardiovascular field. [, ] This includes exploring new drug targets, refining drug design to enhance selectivity and minimize off-target effects, and identifying patient populations most likely to benefit from specific interventions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)

![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)